molecular formula C16H20Cl2N4O3S B10947461 2,4-dichloro-5-(dimethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide

Cat. No.: B10947461
M. Wt: 419.3 g/mol
InChI Key: JJUXRSZMMCQCBH-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with N-methylamine.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This is achieved by reacting the intermediate with dimethylamine and sulfuryl chloride.

    Pyrazole Substitution: The final step involves the substitution of the benzamide core with the pyrazole moiety. This is typically achieved through a nucleophilic substitution reaction using 1-ethyl-1H-pyrazole-5-methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-[(methylamino)sulfonyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide
  • 2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide

Uniqueness

2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide is unique due to the presence of both the dimethylamino sulfonyl group and the 1-ethyl-1H-pyrazol-5-yl moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H20Cl2N4O3S

Molecular Weight

419.3 g/mol

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylbenzamide

InChI

InChI=1S/C16H20Cl2N4O3S/c1-5-22-11(6-7-19-22)10-21(4)16(23)12-8-15(14(18)9-13(12)17)26(24,25)20(2)3/h6-9H,5,10H2,1-4H3

InChI Key

JJUXRSZMMCQCBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

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